molecular formula C5H13N3O B1339661 (2-Amino-2-methyl-propyl)-urea CAS No. 87484-83-1

(2-Amino-2-methyl-propyl)-urea

Cat. No.: B1339661
CAS No.: 87484-83-1
M. Wt: 131.18 g/mol
InChI Key: IJPSRXDFSSPKQT-UHFFFAOYSA-N
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Description

(2-Amino-2-methyl-propyl)-urea is an organic compound with the molecular formula C5H12N2O It is a derivative of urea, where one of the hydrogen atoms is replaced by a (2-amino-2-methyl-propyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-methyl-propyl)-urea typically involves the reaction of 2-amino-2-methyl-1-propanol with urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Amino-2-methyl-1-propanol+UreaThis compound+Water\text{2-Amino-2-methyl-1-propanol} + \text{Urea} \rightarrow \text{this compound} + \text{Water} 2-Amino-2-methyl-1-propanol+Urea→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methyl-propyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2-Amino-2-methyl-propyl)-urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-2-methyl-propyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A precursor in the synthesis of (2-Amino-2-methyl-propyl)-urea.

    Urea: The parent compound from which this compound is derived.

    2-Amino-2-methyl-propanal: Another related compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2-amino-2-methylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSRXDFSSPKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544818
Record name N-(2-Amino-2-methylpropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87484-83-1
Record name N-(2-Amino-2-methylpropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87484-83-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Alternatively, the urea of this example was prepared as follows: A mixture of 26.5 g (0.3 mol) of 1,2-diamino-2-methylpropane, and 18 g (0.3 mol) of urea in 150 ml of water was refluxed for 4 hours. The mixture was evaporated in vacuo. The residue was dissolved in chloroform, filtered and evaporated to form a solid which was recrystallized in ethyl acetate to give 15 g of product (38%), m.p. 87°-90° C. The NMR and IR spectra were consistent with the assigned structure.
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18 g
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